molecular formula C13H18N2O4S B2429374 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propionamide CAS No. 941975-38-8

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propionamide

Cat. No. B2429374
CAS RN: 941975-38-8
M. Wt: 298.36
InChI Key: QARGSBRSWJBTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Molecular Structure Analysis

The molecular formula of this compound is C23H27N5O3S . Its average mass is 453.557 Da and its monoisotopic mass is 453.183472 Da .

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Synthesis and Antibacterial/Antifungal Properties : Novel derivatives of this compound have been synthesized and demonstrated significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).

Anticancer and Analgesic Applications

  • Anti-Inflammatory and Analgesic Agents : Derivatives of this compound have been explored as potential anti-inflammatory and analgesic agents. Some of these derivatives showed high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Neurological Applications

  • Acetylcholinesterase Inhibition for Neurological Disorders : Some derivatives have been studied for their inhibitory activities against acetylcholinesterase, a target for treating neurological disorders like Alzheimer's. These compounds showed promising inhibition, indicating potential therapeutic applications (Zhang et al., 2019).

Glycosidase Inhibition

  • Glycosidase Inhibitor Synthesis : This compound has been used in the synthesis of glycosidase inhibitors, which have potential applications in treating disorders like diabetes (Bueno et al., 1997).

Agricultural Applications

  • Herbicidal Activity : Derivatives of this compound have shown effective herbicidal activity against various weed species, indicating potential use in agricultural applications (杨子辉 et al., 2017).

Antimicrobial Applications

  • Antimicrobial Screening : Research has demonstrated the efficacy of certain derivatives as antimicrobials, showing potential in treating bacterial and fungal infections (Desai et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not available .

Mechanism of Action

Target of Action

The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propionamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is likely that it binds to the active site of the enzyme, inhibiting its activity and thus disrupting the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating

Result of Action

The result of the compound’s action is the disruption of the cell cycle, leading to cell cycle arrest. This can prevent the proliferation of cells, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-3-13(16)14-11-9-10(5-6-12(11)19-2)15-7-4-8-20(15,17)18/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARGSBRSWJBTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.